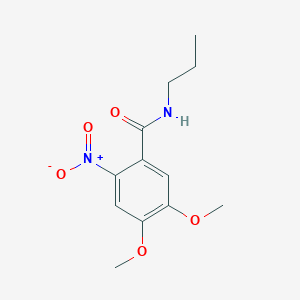
4,5-dimethoxy-2-nitro-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethoxy-2-nitro-N-propylbenzamide, also known as DNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPB is a member of the nitrobenzamide family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood. However, it is believed that 4,5-dimethoxy-2-nitro-N-propylbenzamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the activation of apoptosis. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This leads to the accumulation of toxic proteins in cancer cells, which eventually leads to cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. In vivo studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits anticancer activity in animal models. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its low toxicity. This allows for higher concentrations of 4,5-dimethoxy-2-nitro-N-propylbenzamide to be used in experiments without causing harm to cells or animals. Furthermore, the simple synthesis method of 4,5-dimethoxy-2-nitro-N-propylbenzamide allows for easy production of the compound in large quantities.
One of the limitations of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its limited solubility in water. This makes it difficult to administer 4,5-dimethoxy-2-nitro-N-propylbenzamide to cells or animals in aqueous solutions. Furthermore, the mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood, which makes it difficult to design experiments that specifically target its anticancer activity.
将来の方向性
There are several future directions for research on 4,5-dimethoxy-2-nitro-N-propylbenzamide. One area of research is the development of 4,5-dimethoxy-2-nitro-N-propylbenzamide analogs that exhibit improved solubility and potency. Another area of research is the identification of the specific enzymes and pathways that are targeted by 4,5-dimethoxy-2-nitro-N-propylbenzamide. This will allow for the design of experiments that specifically target the anticancer activity of 4,5-dimethoxy-2-nitro-N-propylbenzamide. Furthermore, the potential of 4,5-dimethoxy-2-nitro-N-propylbenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
合成法
The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine in the presence of a base. The resulting product is purified through recrystallization to obtain a white crystalline powder. The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide is a relatively simple process and can be achieved through standard laboratory techniques.
科学的研究の応用
4,5-dimethoxy-2-nitro-N-propylbenzamide has been studied extensively for its potential as an anticancer agent. Several studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
特性
IUPAC Name |
4,5-dimethoxy-2-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXWCUVVZOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole](/img/structure/B5195804.png)
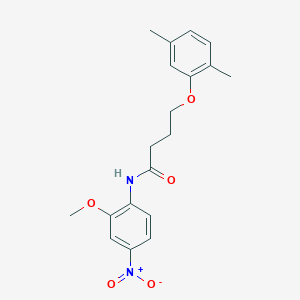
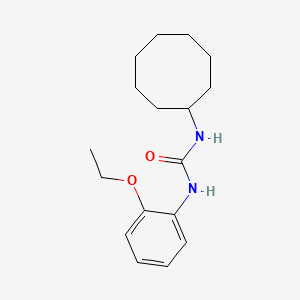
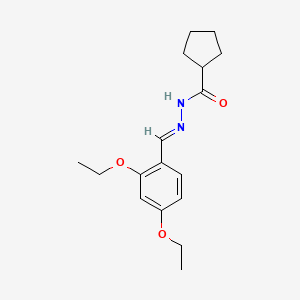
![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)
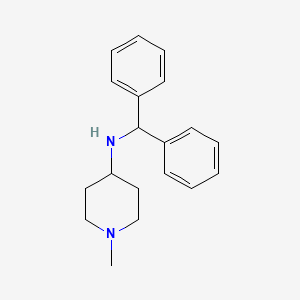
![1-[7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B5195846.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
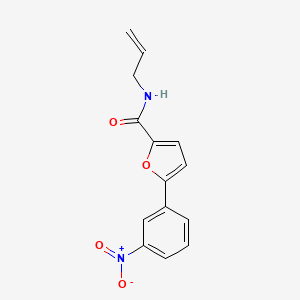
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)